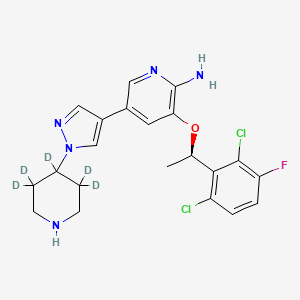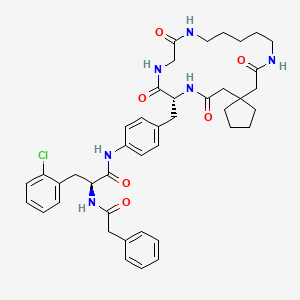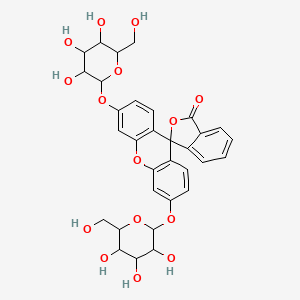
Fluorescein di-b-d-galactopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Fluorescein di-β-D-galactopyranoside is a fluorogenic substrate widely used in biochemical assays. It is particularly sensitive to β-galactosidase, an enzyme that hydrolyzes the compound to produce a highly fluorescent product, fluorescein . This property makes it an invaluable tool in various scientific fields, including molecular biology, biochemistry, and medical diagnostics.
Preparation Methods
Synthetic Routes and Reaction Conditions
Fluorescein di-β-D-galactopyranoside is synthesized through a multi-step process involving the protection and deprotection of hydroxyl groups on the galactose moieties, followed by the coupling of these moieties to fluorescein . The reaction typically involves the use of protective groups such as acetyl or benzyl groups to prevent unwanted side reactions. The final deprotection step yields the desired product.
Industrial Production Methods
Industrial production of fluorescein di-β-D-galactopyranoside follows similar synthetic routes but is scaled up to meet commercial demands. The process involves rigorous quality control measures to ensure the purity and consistency of the product. Advanced techniques such as high-performance liquid chromatography (HPLC) are employed to monitor the synthesis and purification processes .
Chemical Reactions Analysis
Types of Reactions
Fluorescein di-β-D-galactopyranoside primarily undergoes hydrolysis reactions catalyzed by β-galactosidase . This hydrolysis results in the sequential formation of fluorescein monogalactoside and fluorescein, both of which are fluorescent.
Common Reagents and Conditions
The hydrolysis reaction typically occurs under mild conditions, such as physiological pH and temperature, making it suitable for use in live cell assays . Common reagents include β-galactosidase enzymes sourced from various organisms, including Escherichia coli.
Major Products
The major products of the hydrolysis reaction are fluorescein monogalactoside and fluorescein . Fluorescein is highly fluorescent and can be easily detected using fluorescence microscopy or flow cytometry.
Scientific Research Applications
Fluorescein di-β-D-galactopyranoside has a wide range of applications in scientific research:
Mechanism of Action
Fluorescein di-β-D-galactopyranoside is hydrolyzed by β-galactosidase to produce fluorescein, a highly fluorescent compound . The hydrolysis occurs in two steps: first, the formation of fluorescein monogalactoside, followed by the formation of fluorescein. The fluorescence intensity is directly proportional to the enzymatic activity, making it a reliable indicator of β-galactosidase presence and activity .
Comparison with Similar Compounds
Similar Compounds
Fluorescein di-β-D-glucopyranoside: Similar in structure but specific to β-glucosidase.
Resorufin β-D-galactopyranoside: Requires only a single-step hydrolysis to attain full fluorescence.
o-Nitrophenyl β-D-galactopyranoside: A common spectrophotometric substrate for β-galactosidase but less sensitive than fluorescein di-β-D-galactopyranoside.
Uniqueness
Fluorescein di-β-D-galactopyranoside is unique due to its high sensitivity and specificity for β-galactosidase. Its ability to produce a highly fluorescent product upon hydrolysis makes it superior to other substrates in terms of detection sensitivity and ease of use in various assays .
Properties
IUPAC Name |
3',6'-bis[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy]spiro[2-benzofuran-3,9'-xanthene]-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H32O15/c33-11-21-23(35)25(37)27(39)30(45-21)42-13-5-7-17-19(9-13)44-20-10-14(43-31-28(40)26(38)24(36)22(12-34)46-31)6-8-18(20)32(17)16-4-2-1-3-15(16)29(41)47-32/h1-10,21-28,30-31,33-40H,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTOBILYWTYHOJB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)OC23C4=C(C=C(C=C4)OC5C(C(C(C(O5)CO)O)O)O)OC6=C3C=CC(=C6)OC7C(C(C(C(O7)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H32O15 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
656.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
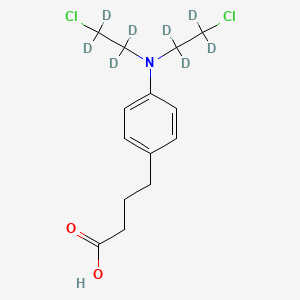
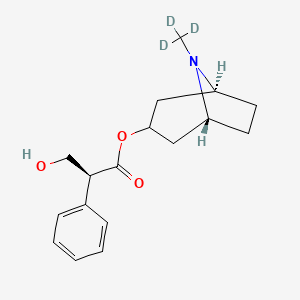

![(3S,4R)-2-[(1R)-1,2-dihydroxyethyl]oxolane-3,4-diol](/img/structure/B10795749.png)

![Ethyl 4-(13-chloro-4-azatricyclo[9.4.0.03,8]pentadeca-1(11),3(8),4,6,12,14-hexaen-2-ylidene)-3,3,5,5-tetradeuteriopiperidine-1-carboxylate](/img/structure/B10795763.png)

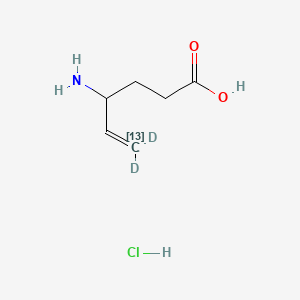


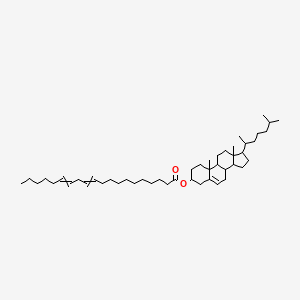
![(2S)-2-[[(2S)-2-acetamido-5-(diaminomethylideneamino)pentanoyl]amino]-N-[(2S)-5-(diaminomethylideneamino)-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B10795801.png)
